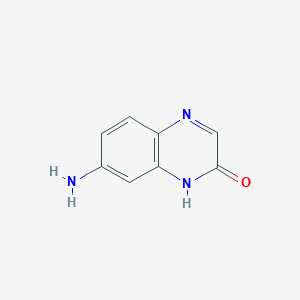

7-Amino-2(1H)-quinoxalinone

説明

Significance of Quinoxalinone Core in Heterocyclic Chemistry

The quinoxalinone core is a fundamental scaffold in heterocyclic chemistry, offering a platform for extensive functionalization. acs.org Its structure, an amalgamation of a benzene (B151609) and a pyrazine (B50134) ring, results in an electron-deficient heterocycle, which influences its reactivity and physical properties. logos-verlag.de This π-deficient nature makes it an excellent electron acceptor, a property that can be harnessed to create dipolar molecules with enhanced chemical and physical characteristics, particularly in the realm of emissive materials. logos-verlag.de

The versatility of the quinoxalinone skeleton allows for modifications that can lead to a wide range of compounds with potential applications in drug discovery. acs.org The synthesis of quinoxalinone derivatives is often straightforward, enabling the construction of a multitude of organic compounds. logos-verlag.de The core's stability and reactivity have made it a focal point for the development of new synthetic methodologies aimed at producing novel heterocyclic scaffolds. mtieat.orgsapub.org

Overview of Biologically Active Quinoxalinone Derivatives

The quinoxalinone framework is a constituent of numerous pharmacologically active compounds. nih.gov Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, establishing their importance in medicinal chemistry. nih.govresearchgate.net Research has consistently shown that compounds incorporating the quinoxalinone moiety exhibit significant therapeutic potential across various disease areas. nih.govnih.gov

These derivatives have been investigated for their efficacy as:

Anticancer and Antitumor agents: Many quinoxalinone-based compounds have shown the ability to inhibit the proliferation of tumor cells. nih.govresearchgate.netresearchgate.net

Antiviral agents: The quinoxalinone scaffold is present in molecules with activity against various viruses, including respiratory pathogens. nih.govrsc.org

Antibacterial and Antifungal agents: These compounds have been effective against a range of bacterial and fungal species. sapub.orgnih.govresearchgate.net

Anti-inflammatory and Analgesic agents: Certain derivatives have demonstrated anti-inflammatory and pain-relieving properties. nih.govresearchgate.net

Enzyme inhibitors: Quinoxalinones have been identified as inhibitors of various enzymes, such as aldose reductase. researchgate.netresearchgate.net

Several quinoxalinone-based drugs have successfully entered clinical trials, underscoring the therapeutic relevance of this heterocyclic system. nih.gov

| Biological Activity | Examples of Quinoxalinone Derivatives | Reference |

| Anticancer | XK469 (NSC698215) | nih.gov |

| Antiviral | Glecaprevir, Voxilaprevir | nih.gov |

| Antibacterial | Echinomycin, Levomycin | ipp.pt |

| Anti-inflammatory | Various synthetic derivatives | nih.gov |

| Antidiabetic | Aldose reductase inhibitors | researchgate.net |

Specific Importance of Amino-Substituted Quinoxalinones in Medicinal Chemistry and Advanced Materials

The introduction of an amino group onto the quinoxalinone scaffold, as seen in 7-Amino-2(1H)-quinoxalinone, can significantly influence the molecule's properties and applications. In medicinal chemistry, amino-substituted quinoxalinones are key intermediates in the synthesis of pharmaceuticals. lookchem.comacs.org The amino group can act as a handle for further chemical modifications, allowing for the fine-tuning of a compound's biological activity.

In the field of advanced materials, the photophysical properties of quinoxalinones have been a subject of interest. researchgate.net Amino-substituted derivatives, in particular, have shown potential due to their fluorescence properties. researchgate.net The amino group can act as an electron-donating group, which, in conjunction with the electron-accepting quinoxalinone core, creates a "push-pull" system that can enhance fluorescence. researchgate.net This makes them candidates for applications such as chemosensors and biosensors. researchgate.net

Historical Context and Evolution of Research on Quinoxalinone Scaffolds

Research into quinoxaline (B1680401) chemistry has a long history, with early studies focusing on fundamental synthesis and reactivity. pharmacophorejournal.com The classical method for synthesizing quinoxalines involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. sapub.org Over the decades, the field has evolved significantly, driven by the discovery of the diverse biological activities of quinoxaline and quinoxalinone derivatives. rsc.org

Initially, research was centered on traditional synthetic methods which often resulted in low to moderate yields. mtieat.org The advent of organometallic chemistry brought about a significant improvement in synthetic efficiency. mtieat.org In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic protocols. sapub.org Modern research continues to explore new synthetic strategies and methodologies to decorate the quinoxalinone scaffold with various functional groups to create novel compounds with enhanced properties for a wide range of applications, from medicine to materials science. rsc.org The continuous pursuit of new therapeutic agents and functional materials ensures that the quinoxalinone scaffold remains an area of active and fruitful research. rsc.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-amino-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERSLZUCVCYGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406759 | |

| Record name | 7-Amino-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98555-00-1 | |

| Record name | 7-Amino-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies

Functionalization at the C-3 Position of Quinoxalin-2(1H)-ones

The C-3 position of the quinoxalin-2(1H)-one ring system is activated for electrophilic and radical substitution reactions. The presence of the 7-amino group, an electron-donating group, is expected to further enhance the nucleophilicity of the heterocyclic ring, potentially influencing the reactivity at the C-3 position. Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of this scaffold, avoiding the need for pre-functionalized starting materials. mdpi.commdpi.com

Direct C-H Functionalization Reactions

Direct C-H functionalization methodologies provide an efficient route to introduce a wide array of functional groups at the C-3 position of quinoxalin-2(1H)-ones. These reactions are often mediated by transition metals, photoredox catalysts, or proceed under metal-free conditions. mdpi.comrsc.org

Direct C-3 amination of quinoxalin-2(1H)-ones can be achieved through various catalytic systems. While specific examples for the 7-amino derivative are not extensively documented, visible-light-mediated C-3 amination of quinoxalin-2(1H)-ones has been reported. This process can occur through the formation of an electron donor-acceptor (EDA) complex between the quinoxalin-2(1H)-one and an amine, which upon photoactivation, leads to the desired C-N bond formation. bohrium.com The presence of an electron-donating group like the 7-amino substituent is anticipated to facilitate the formation of the EDA complex, thereby promoting the reaction.

Table 1: Examples of C-3 Amination of Substituted Quinoxalin-2(1H)-ones (Note: Data presented is for analogous substituted quinoxalin-2(1H)-ones due to the limited availability of data for the specific 7-amino derivative.)

| Quinoxalin-2(1H)-one Substrate | Amine | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1-Methylquinoxalin-2(1H)-one | Pyrrolidine | Visible light, air | 3-(Pyrrolidin-1-yl)-1-methylquinoxalin-2(1H)-one | 87 | bohrium.com |

| 1-Ethylquinoxalin-2(1H)-one | Piperidine | Visible light, air | 3-(Piperidin-1-yl)-1-ethylquinoxalin-2(1H)-one | 85 | bohrium.com |

| 6-Chloro-1-methylquinoxalin-2(1H)-one | Morpholine | Visible light, air | 6-Chloro-3-morpholino-1-methylquinoxalin-2(1H)-one | 78 | bohrium.com |

The direct C-H carbamoylation at the C-3 position of quinoxalin-2(1H)-ones with isocyanides has been successfully achieved under acid-promoted, metal-free conditions. nih.govacs.orgacs.orgresearchgate.net This reaction proceeds efficiently in water, highlighting its green chemistry credentials. nih.govacs.orgacs.orgresearchgate.net The reaction tolerates a variety of substituents on the quinoxalinone ring, including both electron-donating and electron-withdrawing groups, suggesting that 7-Amino-2(1H)-quinoxalinone would be a suitable substrate for this transformation. acs.org

Table 2: Examples of Acid-Promoted C-3 Carbamoylation of Substituted Quinoxalin-2(1H)-ones (Note: Data presented is for analogous substituted quinoxalin-2(1H)-ones due to the limited availability of data for the specific 7-amino derivative.)

| Quinoxalin-2(1H)-one Substrate | Isocyanide | Acid Catalyst | Product | Yield (%) | Reference |

| Quinoxalin-2(1H)-one | tert-Butyl isocyanide | Perchloric acid | N-(tert-Butyl)-2-oxo-1,2-dihydroquinoxaline-3-carboxamide | 81 | nih.govacs.org |

| 1-Ethylquinoxalin-2(1H)-one | Cyclohexyl isocyanide | Perchloric acid | N-Cyclohexyl-1-ethyl-2-oxo-1,2-dihydroquinoxaline-3-carboxamide | 90 | acs.org |

| 6-Methylquinoxalin-2(1H)-one | Benzyl isocyanide | Perchloric acid | N-Benzyl-6-methyl-2-oxo-1,2-dihydroquinoxaline-3-carboxamide | 85 | acs.org |

The introduction of trifluoroalkyl groups into heterocyclic compounds is of great interest in medicinal chemistry. Three-component reactions involving quinoxalin-2(1H)-ones, unactivated alkenes, and a trifluoromethyl source like CF3SO2Na (Langlois' reagent) have been developed for the synthesis of 3-trifluoroalkylated quinoxalin-2(1H)-ones. nih.govresearchgate.net These reactions are typically mediated by an oxidant such as K2S2O8 and can be performed under metal-free conditions. nih.gov Given the broad substrate scope of these reactions, it is expected that this compound would undergo trifluoroalkylation under similar conditions. Visible-light-induced C3–H fluoroalkoxylation with fluoroalkyl alcohols has also been reported. nih.gov

A wide range of other functional groups can be introduced at the C-3 position of quinoxalin-2(1H)-ones through direct C-H functionalization.

Alkylation and Arylation: Visible-light-induced, catalyst-free arylation and alkylation reactions using air as the oxidant have been developed, offering a green and efficient method for C-C bond formation. mdpi.com Hypervalent iodine reagents have also been employed for arylation and alkylation reactions. nih.gov

Acylation: The direct acylation of quinoxalin-2(1H)-ones can be achieved using various acyl sources under different catalytic conditions. researchgate.net

Alkoxylation: Catalyst-free, visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols has been demonstrated. nih.gov

Phosphonation and Sulfenylation: Methods for the direct C-H phosphonation and sulfenylation of the quinoxalin-2(1H)-one core have also been established, further expanding the diversity of accessible derivatives. researchgate.net

Mechanistic Investigations of C-H Functionalization

The mechanisms of direct C-H functionalization at the C-3 position of quinoxalin-2(1H)-ones are varied and depend on the specific reaction conditions and reagents employed.

For Carbamoylation with Isocyanides: A plausible mechanism involves the initial protonation of the quinoxalin-2(1H)-one by the acid catalyst, which increases the electrophilicity of the C-3 position. This is followed by a nucleophilic attack of the isocyanide at C-3 to form a nitrilium ion intermediate. Subsequent hydration and tautomerization then lead to the final carbamoyl product. acs.org

For Radical Reactions (e.g., Trifluoroalkylation, Arylation): Many of the C-H functionalization reactions, particularly those involving visible light or radical initiators, are believed to proceed through a radical mechanism. rsc.orgnih.govnih.gov In a typical radical pathway, a radical species (e.g., a trifluoromethyl radical or an aryl radical) is generated in situ. This radical then adds to the electron-rich C-3 position of the quinoxalin-2(1H)-one to form a radical intermediate. Subsequent oxidation and deprotonation steps then afford the final functionalized product. The Minisci reaction is a classic example of a radical substitution onto an electron-deficient heterocycle, and similar mechanisms are proposed for many of these functionalizations. rsc.org

Reactions Involving the Amino Group

The 7-amino group on the quinoxalinone ring behaves as a typical aromatic amine, making it a versatile handle for derivatization. This nucleophilic group can readily participate in a variety of classical amine reactions.

Acylation: The amino group can be acylated to form amides using acyl chlorides or anhydrides under basic conditions. This reaction is fundamental for attaching a wide range of substituents to modify the compound's properties.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine yields the corresponding sulfonamides.

Schiff Base Formation: Condensation of the amino group with aldehydes or ketones, typically under acidic catalysis, leads to the formation of imines (Schiff bases). For instance, 3-hydrazinoquinoxalin-2(1H)-one, a related structure, readily reacts with various aldehydes to form Schiff's bases, demonstrating the reactivity of amino-type groups on this scaffold. nih.gov

Diazotization: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO2 and a strong acid like HCl) at low temperatures. This diazonium intermediate is highly valuable as it can be subsequently replaced by a variety of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions, providing a powerful method for introducing diversity at the 7-position.

Derivatization for Structure-Activity Relationship (SAR) Studies

Derivatization of the this compound scaffold is a key strategy in medicinal chemistry for developing compounds with optimized biological activity. Structure-Activity Relationship (SAR) studies on related quinoxalinone and quinazolinone derivatives provide valuable insights into how different substituents influence their therapeutic potential. nih.gov

The following table summarizes key SAR findings from related scaffolds, which can guide the derivatization strategy for this compound.

| Target | Favorable Substituents | Unfavorable Substituents | Inferred Role of 7-Amino Group | Ref. |

| COX-2 Inhibition | Electron-donating groups (e.g., -OCH3) at the 3- and 4-positions of the aryl moiety. | Halogen substituents on the aryl moiety. | As an electron-donating group on the core, it may enhance activity depending on the specific binding pocket interactions. | nih.gov |

| LDHA Inhibition | Strong electron-withdrawing groups (e.g., -F, -NO2) on the heterocyclic core or phenyl ring. | Not specified. | May decrease activity for this specific target due to its electron-donating nature, unless it can participate in crucial hydrogen bonding. | nih.gov |

This table is interactive and provides a framework for predicting the impact of the 7-amino group based on SAR studies of analogous compounds.

Quinoxalinone Ring Rearrangements leading to other Heterocycles

Under specific reaction conditions, the quinoxalinone ring system can undergo rearrangement to produce other complex heterocyclic structures. A notable example involves the reaction of a keto-quinoxaline derivative in a Friedlander-like reaction, which, instead of leading to the expected product, results in an unprecedented rearrangement. portico.org This transformation yields novel, previously unknown heterocycles such as indolophenazines and quinolinoquinoxalines. portico.org This unique rearrangement demonstrates the potential of the quinoxalinone scaffold as a precursor for the synthesis of diverse and structurally complex heterocyclic systems, expanding its utility in synthetic chemistry. portico.org

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone in the structural determination of 7-Amino-2(1H)-quinoxalinone, offering precise information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound, recorded in DMSO-d6, reveals a distinct set of signals corresponding to the aromatic protons and the amine and amide groups. The spectrum is characterized by the following chemical shifts (δ) in ppm: 11.05 (s, 1H, NH), 7.85 (s, 1H, H3), 7.45 (d, J = 8.7 Hz, 1H, H5), 6.88 (dd, J = 8.7, 2.4 Hz, 1H, H6), 6.78 (d, J = 2.4 Hz, 1H, H8), and 5.85 (s, 2H, NH₂). The singlet at 11.05 ppm is characteristic of the amide proton (N1-H), while the broad singlet at 5.85 ppm corresponds to the two protons of the amino group at the C7 position. The aromatic region displays an AX system for protons H5 and H6 and a distinct singlet for H8, confirming the substitution pattern of the quinoxalinone core. The vinylic proton H3 appears as a singlet at 7.85 ppm.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| N1-H | 11.05 | s | - | 1H |

| H3 | 7.85 | s | - | 1H |

| H5 | 7.45 | d | 8.7 | 1H |

| H6 | 6.88 | dd | 8.7, 2.4 | 1H |

| H8 | 6.78 | d | 2.4 | 1H |

| NH₂ | 5.85 | s | - | 2H |

The ¹³C NMR spectrum, also recorded in DMSO-d6, provides a detailed carbon fingerprint of this compound. The spectrum displays eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (C2) resonates at a characteristic downfield shift of 154.4 ppm. The aromatic and vinylic carbons appear in the range of 105.1 to 149.3 ppm. The specific chemical shifts are as follows: 154.4 (C2), 149.3 (C7), 145.2 (C9), 133.0 (C5a), 129.5 (C3), 125.1 (C8a), 115.4 (C6), and 105.1 (C5). The assignments are consistent with the expected electronic effects of the amino and lactam functionalities on the quinoxalinone ring system.

| Carbon | Chemical Shift (ppm) |

|---|---|

| C2 | 154.4 |

| C7 | 149.3 |

| C9 | 145.2 |

| C5a | 133.0 |

| C3 | 129.5 |

| C8a | 125.1 |

| C6 | 115.4 |

| C5 | 105.1 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and probing the fragmentation patterns of this compound, providing confirmatory evidence for its elemental composition and structural features.

High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental composition of this compound. The calculated exact mass for the protonated molecule [M+H]⁺ is C₈H₈N₃O⁺. Experimental HRMS data for similar amino-quinoxalinone derivatives confirm the utility of this technique in verifying the molecular formula with high precision, which is a critical step in the characterization of newly synthesized compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum is characterized by distinct absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for quinoxalinone derivatives are observed in their FT-IR spectra. nih.gov These include stretching vibrations for N-H, aromatic C-H, C=O, C=N, and C=C bonds. nih.gov For this compound, the spectrum is expected to show strong N-H stretching vibrations in the region of 3300–3500 cm⁻¹, corresponding to both the amine (NH₂) and amide (NH) groups. nih.gov Aromatic C-H stretching vibrations typically appear around 3000–3100 cm⁻¹. nih.gov A prominent and sharp absorption band corresponding to the C=O stretching of the lactam ring is expected in the range of 1670–1690 cm⁻¹. Furthermore, C=N and aromatic C=C stretching vibrations are anticipated to be observed in the 1500–1620 cm⁻¹ region. nih.gov

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H stretch (amine and amide) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=O stretch (lactam) | 1670 - 1690 |

| C=N and C=C stretch (aromatic) | 1500 - 1620 |

Electronic (UV-Vis) Spectroscopy and Photophysical Properties

The photophysical properties of quinoxalin-2(1H)-one derivatives have historically been less explored compared to their oxygenated analogs, such as coumarins. However, these compounds exhibit interesting fluorescence behaviors that are valuable for various applications. The electronic properties are largely dictated by the π-conjugated system of the quinoxalinone core, which can be further modulated by substituents on the aromatic ring.

The absorption spectra of quinoxalinone derivatives typically feature two main bands: a short-wavelength peak between 250–300 nm attributed to π–π* transitions of the aromatic system, and a long-wavelength band from 350–400 nm corresponding to n–π* electronic transitions involving the nitrogen atoms of the pyrazine (B50134) ring. The presence of an amino group at the C7 position in this compound acts as an electron-donating group, influencing the intramolecular charge transfer (ICT) characteristics of the molecule and thus its spectroscopic properties.

This compound is a fluorescent compound whose emission properties are sensitive to its environment. This sensitivity has led to its application as a fluorogenic probe. For instance, an azide-based derivative of 7-aminoquinoxalinone has been developed for the detection of hydrogen sulfide (H₂S). The probe itself is non-fluorescent (quenched), but upon reaction with H₂S, the azido group is reduced to an amino group, restoring the fluorescence of the 7-aminoquinoxalinone fluorophore. This "turn-on" fluorescence response allows for the sensitive detection of H₂S. The quenching efficiency of such a probe has been calculated to be as high as 98.6%, demonstrating a significant increase in fluorescence intensity upon reaction with the analyte.

The inherent fluorescence of the quinoxalinone scaffold makes it a valuable component in the design of chemosensors and biosensors. The donor-acceptor (D-A) structure of substituted quinoxalinones can be exploited for creating sensors that respond to changes in pH or the presence of specific analytes through measurable changes in their fluorescence emission.

This compound exhibits significant solvatochromism, meaning its absorption and fluorescence spectra are highly dependent on the polarity of the solvent. This phenomenon is characteristic of molecules with a push-pull architecture, where the electron-donating amino group (the "push") and the electron-withdrawing quinoxalinone core (the "pull") facilitate intramolecular charge transfer (ICT) upon photoexcitation.

In nonpolar solvents, the emission is observed at shorter wavelengths. As the solvent polarity increases, the emission peak shifts to longer wavelengths (a bathochromic or red shift). This is because more polar solvents can better stabilize the polar excited state of the molecule, thus lowering its energy and resulting in an emission of lower energy (longer wavelength). A study of this compound in various solvents showed a substantial shift in the emission maximum (λem), from 421 nm in the nonpolar toluene to 489 nm in a polar aqueous PBS buffer, representing a solvatochromic shift of 68 nm. nih.gov This pronounced solvatochromic behavior underscores the change in dipole moment between the ground and excited states. nih.gov

The table below details the absorption (λabs) and emission (λem) maxima of this compound recorded in a range of solvents with varying polarity. nih.gov

| Solvent | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] |

|---|---|---|

| Cyclohexane | 366 | 464 |

| Toluene | 366 | 421 |

| Ethyl Acetate (AcOEt) | 366 | 434 |

| Dichloromethane (DCM) | 366 | 429 |

| Tetrahydrofuran (THF) | 366 | 431 |

| Acetonitrile (MeCN) | 366 | 444 |

| Dimethyl Sulfoxide (DMSO) | 366 | 459 |

| Ethanol (EtOH) | 366 | 467 |

| PBS Buffer (pH 7.4) | 366 | 489 |

X-ray Crystallography for Absolute Structure Determination and Conformation

Detailed experimental X-ray crystallography data for the specific compound this compound, required for the absolute determination of its structure and conformation, were not available in the reviewed scientific literature. While crystal structures for other quinoxalinone derivatives such as 3-methylquinoxalin-2(1H)-one and 3-benzylquinoxalin-2(1H)-one have been determined, these findings cannot be directly extrapolated to the 7-amino substituted compound due to the strict requirement to focus solely on the titled molecule. researchgate.net

Specific experimental data on the torsion angles and potential non-planar structural features of this compound from single-crystal X-ray diffraction are not publicly available. Theoretical studies on related quinoxalinone derivatives suggest that the fused bicyclic system is largely planar, but substituents can influence local geometry. researchgate.net However, without experimental crystallographic data for this compound, a definitive analysis of its torsion angles cannot be provided.

The crystal data and unit cell parameters (e.g., crystal system, space group, cell dimensions a, b, c, α, β, γ, and cell volume) for this compound have not been reported in the searched literature. Therefore, a table of these specific crystallographic parameters cannot be generated.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric properties of quinoxalinone derivatives. These calculations offer a balance between accuracy and computational cost, making them well-suited for studying molecules of this size.

Geometry Optimization

Electronic Parameters: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters that provide insights into a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity.

Studies on quinoxalin-2(1H)-one and its amino-substituted derivatives have shown that the introduction of an amino group, which is an electron-donating group, can influence the HOMO-LUMO energy gap. jocpr.comresearchgate.net Generally, electron-donating substituents tend to raise the HOMO energy level, which can lead to a smaller energy gap. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoxalin-2(1H)-one | -6.45 | -1.82 | 4.63 |

| 3-Aminoquinoxalin-2(1H)-one | -5.79 | -1.52 | 4.27 |

Redox Potential Calculations

DFT calculations can be used to predict the redox potentials of molecules, which is crucial for understanding their behavior in electrochemical systems and biological redox reactions. jocpr.com The redox potential is a measure of a molecule's tendency to gain or lose electrons. For quinoxalin-2-one and its derivatives, the redox potential has been calculated using thermodynamic cycles that involve the Gibbs free energy of the oxidized and reduced species in both the gas phase and in solution. jocpr.comresearchgate.net

The introduction of an amino group, being an electron-donating group, is expected to make the molecule easier to oxidize, resulting in a lower (more negative) reduction potential. jocpr.comresearchgate.net This is because the amino group increases the electron density on the quinoxalinone core, making it more willing to donate electrons. jocpr.comresearchgate.net

| Compound | Calculated Redox Potential (eV) vs. SHE |

| Quinoxalin-2(1H)-one | 0.123 |

| 3-Aminoquinoxalin-2(1H)-one | -0.254 |

Note: The data presented is for 3-Aminoquinoxalin-2(1H)-one as a close analogue. The negative shift in redox potential upon amino substitution is a key finding. jocpr.comresearchgate.net

Chemical Potential, Chemical Hardness, and Global Electrophilicity

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the chemical behavior of a molecule. These include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. jocpr.comresearchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. jocpr.comresearchgate.net A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity (ω): Indicates the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η). jocpr.comresearchgate.net

Studies on amino-substituted quinoxalin-2-ones have shown that the amino group influences these parameters. jocpr.comresearchgate.net The introduction of an electron-donating amino group generally leads to an increase in the chemical potential and a decrease in the chemical hardness, making the molecule "softer" and more reactive. jocpr.comresearchgate.net The global electrophilicity is also affected, with the amino-substituted derivative showing a different electrophilic character compared to the parent compound. jocpr.com

| Parameter | Quinoxalin-2(1H)-one | 3-Aminoquinoxalin-2(1H)-one |

| Chemical Potential (μ) (eV) | -4.135 | -3.655 |

| Chemical Hardness (η) (eV) | 2.315 | 2.135 |

| Global Electrophilicity (ω) (eV) | 3.69 | 3.13 |

Note: The data presented is for 3-Aminoquinoxalin-2(1H)-one as a close analogue. jocpr.comresearchgate.net

Theoretical Prediction of Spectroscopic Data (e.g., ¹H Chemical Shifts)

DFT calculations can also be used to predict spectroscopic data, such as NMR chemical shifts. scispace.com By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to estimate their chemical shifts. These theoretical predictions can be a valuable tool for assigning experimental spectra and for understanding how the electronic environment of a nucleus is affected by its chemical surroundings.

While specific theoretical ¹H NMR chemical shift calculations for 7-Amino-2(1H)-quinoxalinone were not found in the provided search results, studies on other quinoxalinone derivatives have demonstrated the utility of this approach. scispace.com For the parent compound, 2-quinoxalinone, experimental ¹H NMR data is available, which could serve as a benchmark for future theoretical studies on its amino-substituted derivatives. chemicalbook.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjohnshopkins.edu In the context of drug discovery, molecular docking is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

Quinoxalin-2(1H)-one derivatives have been the subject of numerous molecular docking studies to investigate their potential as inhibitors of various biological targets, including:

Tyrosine Kinases: As potential anti-tumor agents. nih.gov

Hepatitis C Virus (HCV) Proteins: As antiviral agents. nih.gov

DNA Gyrase: As antimicrobial agents. johnshopkins.edu

Cyclooxygenase-2 (COX-2): For anti-inflammatory activity. nih.gov

These studies typically involve generating a 3D model of the ligand and docking it into the crystal structure of the target protein. The docking algorithm then explores different binding poses and scores them based on their predicted binding energy. The results of molecular docking simulations can provide valuable insights into the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, which can guide the design of more potent and selective inhibitors. While specific docking studies for this compound were not detailed in the search results, the extensive research on related quinoxalinone derivatives highlights the broad applicability of this compound class in medicinal chemistry and the utility of molecular docking in understanding their mechanism of action at a molecular level. nih.govjohnshopkins.edunih.govnih.gov

Ligand-Protein Binding Modes and Interactions

Molecular docking simulations are a cornerstone of computational drug discovery, offering insights into the preferred binding orientation of a ligand within a protein's active site. For quinoxalinone derivatives, these studies have been pivotal in identifying key interactions that govern their biological activity. While specific docking studies focused solely on this compound are not extensively detailed in the public domain, the broader class of quinoxalin-2(1H)-one derivatives has been the subject of numerous investigations against various protein targets.

These studies consistently highlight the importance of the quinoxalinone scaffold in forming crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket. For instance, in studies of related quinoxalinone derivatives as inhibitors of receptor tyrosine kinases, the nitrogen and oxygen atoms of the quinoxalinone core are often predicted to form hydrogen bonds with backbone atoms of key residues. Furthermore, the aromatic rings of the quinoxalinone structure typically engage in π-π stacking or hydrophobic interactions with aromatic residues such as tyrosine and phenylalanine within the active site. The specific position of the amino group at the 7-position of this compound would be expected to play a significant role in modulating these interactions, potentially forming additional hydrogen bonds or electrostatic interactions that could enhance binding affinity and specificity.

Analysis of Receptor Subtype Antagonism and Specificity

Quinoxalinone derivatives have been investigated as antagonists for several receptor types, including glutamate receptors. Quinoxalinediones, which share a core structure with quinoxalinones, have been identified as potent and competitive antagonists at non-NMDA glutamate receptors. The specificity of these compounds for different receptor subtypes is a critical aspect of their therapeutic potential, as it can minimize off-target effects.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are expressed as mathematical equations that can be used to predict the activity or properties of new, untested compounds.

For quinoxaline (B1680401) derivatives, 3D-QSAR models have been developed to understand the structural requirements for enhancing certain biological activities. These models often indicate the importance of steric and hydrophobic properties at different positions of the quinoxalinone ring for activity. For instance, a QSAR study on a series of quinoxaline derivatives might reveal that bulky, hydrophobic substituents at a particular position are correlated with increased inhibitory activity against a specific enzyme. These models provide valuable guidance for the design of more potent analogs. While a specific QSAR model for this compound has not been detailed, the general findings from QSAR studies on related quinoxalinones suggest that the amino group at the 7-position would significantly influence the electronic and steric parameters of the molecule, thereby impacting its biological activity.

Molecular Dynamics and Simulation Studies (e.g., Monte Carlo simulation for adsorption)

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to observe the stability of the binding mode and the flexibility of both the ligand and the protein over time. These simulations can reveal important information about the energetics of binding and the role of solvent molecules in the interaction. For quinoxalin-2-one derivatives, MD simulations have been used to validate docking poses and to gain a deeper understanding of the structure-activity relationships.

Monte Carlo simulations are another powerful computational technique that can be used to study a variety of molecular systems. In the context of quinoxalinone derivatives, these simulations could be employed to investigate properties such as their adsorption onto surfaces, which is relevant for applications like corrosion inhibition. While specific molecular dynamics or Monte Carlo simulation studies focused on this compound are not widely published, the methodologies have been applied to the broader class of quinoxalinones, demonstrating their utility in characterizing the dynamic behavior and interaction profiles of these compounds.

Biological and Pharmacological Activities

Anticancer and Antitumor Activity

The quest for novel anticancer agents has led to extensive research on quinoxaline (B1680401) derivatives. These compounds have demonstrated significant potential in cancer chemotherapy by targeting various biological pathways involved in tumor growth and progression.

Derivatives of 7-Amino-2(1H)-quinoxalinone have exhibited notable cytotoxic effects against a range of human cancer cell lines. For instance, certain novel quinoxaline derivatives have been shown to inhibit the growth of breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cell lines. nih.gov Specifically, 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide derivatives have demonstrated significant cytotoxic activities against breast cancer cell lines MCF7 and MDA-MB-231, with IC50 values ranging from 0.1 to 7.6 μM under both normal and low-oxygen conditions. rsc.org

One study reported that a quinoxaline-based derivative showed potent and selective anticancer activity against prostate cancer cells (PC-3) with an IC50 value of 2.11 µM, while also being tested against liver cancer cells (HepG2). tandfonline.com Other research has highlighted the broad-spectrum antiproliferative activity of quinoxaline-based scaffolds against cell lines such as PC-3, HeLa, HCT-116, and MCF-7. researchgate.net Furthermore, aminoalcohol-based quinoxaline derivatives have been found to reduce the viability of colorectal cancer cells (Ht-29) in a concentration-dependent manner. nih.govscielo.br

Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

| Cancer Cell Line | Compound/Derivative | Observed Effect |

| MCF-7 (Breast) | 7-amino-6-halogeno derivatives | Significant cytotoxicity (IC50: 0.1-7.6 μM) rsc.org |

| MDA-MB-231 (Breast) | 7-amino-6-halogeno derivatives | Significant cytotoxicity (IC50: 0.1-7.6 μM) rsc.org |

| HCT-116 (Colon) | N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide derivatives | Varied anti-proliferative activity nih.gov |

| HepG2 (Liver) | Quinoxaline-based derivative | Cytotoxicity evaluated tandfonline.com |

| PC-3 (Prostate) | Quinoxaline-based derivative | Potent and selective anticancer activity (IC50: 2.11 µM) tandfonline.com |

| Ht-29 (Colorectal) | Aminoalcohol-based quinoxalines (DEQX and OAQX) | Reduced cell viability in a concentration-dependent manner nih.govscielo.br |

The anticancer effects of this compound derivatives are mediated through various mechanisms, highlighting their potential as multi-targeted agents.

HIF-1α Inhibition : Some 7-amino-6-halogeno derivatives have been shown to suppress the expression of Hypoxia-Inducible Factor-1α (HIF-1α) at low micromolar concentrations. rsc.org This is significant as HIF-1α is a key protein involved in tumor survival and adaptation to hypoxic (low oxygen) environments, which are common in solid tumors.

Apoptosis Induction : A primary mechanism of action for many quinoxaline derivatives is the induction of apoptosis, or programmed cell death. nih.gov For example, certain derivatives cause apoptosis in prostate cancer cells by arresting the cell cycle in the S phase. tandfonline.com They can also upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. tandfonline.com Aminoalcohol-based quinoxalines have also been shown to induce apoptosis in colorectal cancer cells. nih.govscielo.br

Tyrosine Kinase Inhibition : Quinoxaline derivatives have been identified as potent inhibitors of protein tyrosine kinases. researchgate.netnih.gov These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. By inhibiting tyrosine kinases, these compounds can disrupt the signaling cascades that drive cancer progression. nih.gov

C-MET Kinase Inhibition : Some quinoxaline derivatives have been specifically designed as inhibitors of the c-Met kinase, a receptor tyrosine kinase that is often overexpressed in various cancers and is associated with poor prognosis.

Tubulin Polymerization Inhibition : Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Certain quinoxaline derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

Selective Tumor Hypoxia Induction : Quinoxaline 1,4-di-N-oxides are a class of compounds that are non-toxic until they are activated in the hypoxic environment of tumors. farmaceut.org This selective activation makes them promising candidates for targeting solid tumors while minimizing damage to healthy, oxygenated tissues.

The biological activity of quinoxaline derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the design of more potent and selective anticancer agents. mdpi.com

For instance, the introduction of a halogen group at the 6-position of the quinoxaline ring, combined with an amino group at the 7-position, has been shown to be crucial for cytotoxic activity. rsc.org The nature of the substituent at the 2- and 3-positions of the quinoxaline ring also significantly influences the anticancer potency. mdpi.com For example, the presence of an N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide moiety has been associated with varying degrees of anti-proliferative activity. nih.gov

SAR studies have also revealed that the electron-releasing or electron-withdrawing nature of substituents on the quinoxaline nucleus can modulate the anticancer activity. For example, an electron-withdrawing nitro group at the seventh position has been found to decrease activity. mdpi.com In contrast, the substitution of chlorine, fluorine, or a trifluoromethyl group at the C(6) or C(7) position of quinoxaline 1,4-di-N-oxides can be advantageous for antitumor diversity. farmaceut.org

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

In addition to their anticancer properties, derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, making them promising candidates for the development of new anti-infective agents. lookchem.commdpi.com

Quinoxaline derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. mdpi.com For example, certain C-2 amine-substituted analogues have displayed good to moderate antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative), with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 μg/mL. rsc.org The introduction of a primary or secondary amino group can significantly influence the antibacterial potency and spectrum of these compounds. nih.gov

Table 2: Antibacterial Spectrum of Quinoxaline Derivatives

| Bacterial Strain | Type | Compound/Derivative | Activity |

| Staphylococcus aureus | Gram-positive | C-2 amine-substituted analogues | MICs of 4–16 μg mL−1 rsc.org |

| Bacillus subtilis | Gram-positive | C-2 amine-substituted analogues | MICs of 8–32 μg mL−1 rsc.org |

| Escherichia coli | Gram-negative | C-2 amine-substituted analogues | MICs of 4–32 μg mL−1 rsc.org |

Several quinoxaline derivatives have exhibited significant antifungal activity, particularly against Candida albicans, a common cause of fungal infections in humans. mdpi.commdpi.com For instance, 3-hydrazinoquinoxaline-2-thiol has shown promising antifungal and anti-inflammatory activity against different Candida species, with its efficacy being comparable or even superior to the standard antifungal drug Amphotericin B against some clinical isolates. nih.gov

Another derivative, 2-Chloro-3-hydrazinylquinoxaline, has also demonstrated notable effectiveness against various Candida species, including C. albicans. plos.org The fungicidal action of these compounds is often attributed to their ability to disrupt the fungal cell membrane. mdpi.com

Antiviral Activity

The quinoxalin-2(1H)-one core structure has been identified as a potent scaffold for developing antiviral agents, particularly against Hepatitis C Virus (HCV) and Epstein-Barr Virus (EBV).

Hepatitis C Virus (HCV): Screening of compound libraries has identified several quinoxalin-2(1H)-one derivatives as potent HCV inhibitors in vitro. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that modifications at various positions on the quinoxaline ring significantly influence antiviral potency. nih.gov For instance, compounds featuring a 4-aryl-substituted thiazol-2-amine moiety have demonstrated optimal activity. nih.gov The introduction of a hydrogen-bond acceptor, such as an N,N-disubstituted amide group, at the C-3 position was also found to be beneficial for antiviral potency. nih.gov The NH-group within the lactam moiety of the quinoxalinone core is considered essential for anti-HCV activity. nih.gov A number of derivatives have shown high potency with effective concentrations (EC₅₀) in the low micromolar range. nih.govresearchgate.net

Interactive Table: Anti-HCV Activity of Quinoxalin-2(1H)-one Derivatives

| Compound ID | Structure Description | EC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 11 | N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)furan-2-carboxamide | 1.8 | 9.6 | nih.govresearchgate.net |

| 33 | 6-(cyclohexyl(methyl)amino)-7-(4-phenylthiazol-2-ylamino)quinoxalin-2(1H)-one | 1.67 | 37.4 | nih.govresearchgate.net |

| 60 | 2-(cyclohexyl(methyl)amino)-3-(4-phenylthiazol-2-ylamino)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one | 1.19 | 9.27 | nih.govresearchgate.net |

| 65 | 8-(cyclohexyl(methyl)amino)-7-(4-phenylthiazol-2-ylamino)pyrrolo[1,2-a]quinoxalin-4(5H)-one | 1.82 | 9.9 | nih.govresearchgate.net |

| 78 | 6-(diethylamino)-7-(4-phenylthiazol-2-ylamino)quinoxalin-2(1H)-one | 1.27 | 17.9 | nih.govresearchgate.net |

Epstein-Barr Virus (EBV): Quinoxaline derivatives have also been evaluated for their cancer chemopreventive activity by studying their ability to inhibit the activation of the Epstein-Barr Virus early antigen (EBV-EA). researchgate.netnih.govmtieat.org Several 3-aminoquinoxalin-2(1H)-one derivatives demonstrated strong, dose-dependent inhibitory effects on EBV-EA activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), without showing cytotoxicity. researchgate.netnih.gov Certain compounds exhibited stronger inhibitory effects than the control, oleanolic acid, highlighting their potential in preventing the malignant transformation of cells that can be triggered by EBV. researchgate.netnih.gov

Antitubercular Activity

The quinoxaline scaffold is a promising framework for the development of new drugs against Mycobacterium tuberculosis. Quinoxaline-1,4-di-N-oxides (QdNOs) in particular have shown significant antitubercular properties. nih.gov The position of substituents on the quinoxaline core greatly influences activity. For example, moving a piperazine fragment from position 6 to position 7 resulted in a decrease in antitubercular activity. nih.gov

A study of quinoxaline-2-carboxylic acid 1,4-dioxide derivatives found that compound 4 , 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide, was the most potent against both M. tuberculosis and M. smegmatis. nih.gov Further research into esters of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives identified several compounds with Minimum Inhibitory Concentration (MIC) values lower than the frontline drug isoniazid. rsc.org

Interactive Table: Antitubercular Activity of Quinoxaline Derivatives

| Compound Class/ID | Target Strain | MIC (µM) | Notes | Reference |

| Quinoxaline-2-carboxylic acid derivatives | M. tuberculosis H37Ra | 3.91–500 µg/mL | Most compounds showed moderate to good activity (<15.625 µg/mL). | mdpi.com |

| Quinoxaline di-N-oxides (QdNOs) | M. tuberculosis | 4.28 - 49.95 | Activity comparable to clinically established drugs. | nih.govmdpi.com |

| Ty38c | M. tuberculosis | 3.1 | Bactericidal and active against intracellular bacteria. | acs.org |

| T-148 | M. tuberculosis H37Rv | 0.53 | More potent than isoniazid (MIC 2.92 µM). | rsc.org |

| T-149 | M. tuberculosis H37Rv | 0.57 | More potent than isoniazid (MIC 2.92 µM). | rsc.org |

| T-163 | M. tuberculosis H37Rv | 0.53 | More potent than isoniazid (MIC 2.92 µM). | rsc.org |

| T-164 | M. tuberculosis H37Rv | 0.55 | More potent than isoniazid (MIC 2.92 µM). | rsc.org |

Antibiofilm Activity

While various quinoxaline derivatives have been synthesized and tested for general antimicrobial activity against gram-positive and gram-negative bacteria, specific data focusing solely on their antibiofilm activity is not detailed in the available research. nih.gov

Mechanisms of Antimicrobial Action

The antimicrobial action of quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), is linked to their ability to induce DNA damage. nih.gov The presence of two N-oxide fragments is crucial for this biological activity. nih.gov The mechanism involves the generation of free radicals through bioreduction, which subsequently leads to DNA damage. preprints.org This mode of action has been confirmed by genomic analysis of resistant M. smegmatis mutants, which revealed mutations in genes encoding redox enzymes. nih.gov The DNA-damaging potential of these compounds is enhanced under hypoxic (low oxygen) conditions. oup.com Transcriptomic studies on M. smegmatis exposed to a QdNO showed significant upregulation of genes involved in DNA repair processes, further confirming that DNA is a primary target of these compounds. preprints.org

Enzyme Inhibition

Aldose Reductase Inhibition

Derivatives of quinoxalin-2(1H)-one have been identified as potent inhibitors of aldose reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications. nih.govnih.govatlantis-press.commedchemexpress.com A series of nitroquinoxalinone derivatives showed significant inhibitory activity, with IC₅₀ values in the micromolar range. nih.gov The most potent compound in this series, 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one, exhibited an IC₅₀ value of 1.54 µM. nih.gov Another study focused on multifunctional inhibitors based on the quinoxalin-2(1H)-one scaffold, yielding compounds with potent ALR2 inhibition, with the most active showing an IC₅₀ value of 0.091 µM. nih.gov These inhibitors demonstrated good selectivity for ALR2 over the related aldehyde reductase enzyme. nih.gov

Interactive Table: Aldose Reductase (ALR2) Inhibition by Quinoxalinone Derivatives

| Compound ID | Structure Description | IC₅₀ (µM) | Reference |

| 7e | 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one | 1.54 | nih.gov |

| 6g | 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid | 0.091 | nih.gov |

Kinase Inhibition

Quinoxaline derivatives are recognized as a versatile class of protein kinase inhibitors, acting as selective ATP-competitive inhibitors for a range of kinases involved in cell signaling and disease progression. ekb.egekb.eg

PAS Kinase: Specific research detailing the inhibition of PAS kinase by this compound derivatives was not prominent in the reviewed literature.

Cyclooxygenase-2 (COX-2): Novel synthesized quinoxaline derivatives have been investigated as dual inhibitors of the epidermal growth factor receptor (EGFR) and COX-2. nih.gov Several compounds proved to be potent COX-2 inhibitors, suggesting their potential as anti-inflammatory agents. nih.gov The inhibition of COX-2 is a key mechanism for reducing inflammation and has been linked to antitumor responses. researchgate.net

Lactate Dehydrogenase A (LDHA): The inhibition of LDHA, a key enzyme in anaerobic glycolysis, is a therapeutic strategy for targeting cancer metabolism. nih.govnih.gov Small-molecule inhibitors of LDHA have been shown to induce oxidative stress and inhibit tumor progression. nih.gov While the broader quinoxaline class has been extensively studied for kinase inhibition, specific studies focusing on this compound derivatives as direct LDHA inhibitors were not specified in the provided context. However, the general ability of small molecules to inhibit LDHA underscores a potential area for future investigation of quinoxaline derivatives. nih.govresearchgate.net

Reverse Transcriptase Inhibition (e.g., Anti-HIV agents)

Quinoxaline derivatives have emerged as a noteworthy class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating potential as therapeutic agents against Human Immunodeficiency Virus Type 1 (HIV-1). One such derivative, S-2720 [6-chloro-3,3-dimethyl-4-(isopropenyloxycarbonyl)-3,4-dihydroquinoxalin-2(1H)-thione], has been identified as a highly potent inhibitor of both HIV-1 reverse transcriptase (RT) activity and viral replication in cell cultures. nih.gov Unlike many other NNRTIs, S-2720 does not inhibit HIV-2 RT, highlighting its specificity. nih.gov Notably, a virus strain resistant to S-2720 was found to have a novel mutation in the RT coding region, suggesting a distinct binding mode compared to other known NNRTIs. nih.gov

Further research into quinoxalinone derivatives has expanded the understanding of their anti-HIV potential. A series of 3,3-disubstituted quinoxalinones were synthesized and evaluated for their inhibitory activity against HIV-1 RT. nih.gov Within this series, compounds with N-allyl, N-cyclopropylmethyl, and N-carboalkoxy substitutions demonstrated activity comparable to or exceeding that of established NNRTIs like Efavirenz. nih.gov These findings underscore the therapeutic promise of the quinoxalinone scaffold in the development of novel anti-HIV agents.

Receptor Modulation and Antagonism

The versatility of the this compound core extends to its interaction with various receptors in the central nervous system, where it can act as a modulator and antagonist.

AMPA/GlyN Receptor Antagonism

Quinoxaline-2,3-dione derivatives are well-established as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and glycine (GlyN) receptors, both of which are critical for excitatory neurotransmission. nih.govnih.gov One of the early and potent examples is PNQX (1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dione), which exhibits strong antagonism at both AMPA (IC50 = 0.063 µM) and GlyN (IC50 = 0.37 µM) receptors. nih.gov Efforts to enhance the physicochemical properties of such compounds, particularly aqueous solubility, have led to the design of novel ring-opened analogues that retain significant receptor affinity. nih.gov

Furthermore, the synthesis of a novel class of 7-heterocycle-substituted quinoxalinecarboxylic acids has yielded compounds with high in vitro potency as AMPA receptor antagonists and excellent in vivo neuroprotective efficacy. scbt.com This highlights the importance of the substitution pattern on the quinoxaline ring in modulating pharmacological activity.

Histamine-4 Receptor Antagonism

While direct evidence for this compound as a histamine-4 (H4) receptor antagonist is not extensively documented, the broader quinoxaline scaffold has been identified as a promising source for the development of such antagonists. wikipedia.org The H4 receptor is primarily expressed on cells of the immune system and is implicated in inflammatory responses. wikipedia.org Antagonists of the H4 receptor have shown potential in preclinical models of inflammatory conditions. wikipedia.org

Calcium Channel Blocker Activity

Currently, there is limited direct evidence in the scientific literature to suggest that this compound or its immediate derivatives possess significant calcium channel blocking activity. Calcium channel blockers are a class of drugs that inhibit the movement of calcium ions into cells and are used in the treatment of cardiovascular disorders. nih.govvu.nl While some heterocyclic compounds have been investigated for this activity, specific studies on this compound are not prominent.

Glutamate Receptor Subtype (GluK1, GluK2) Binding and Antagonism

Derivatives of the quinoxaline structure have been shown to interact with specific subtypes of kainate receptors, a class of ionotropic glutamate receptors. For instance, α-amino acid-functionalized quinoxalines have been designed and pharmacologically characterized for their binding and antagonism at GluK1 and GluK2 receptor subtypes. nih.gov

In functional experiments, one such derivative, at a concentration of 100 μM, partially blocked the GluK1 receptor (33% peak response) while having no effect on the GluK2 receptor (96% peak response). nih.gov Another related compound fully antagonized GluK1 (8% peak response) and partially blocked GluK2 (33% peak response) at the same concentration. nih.gov X-ray crystallography has revealed that these quinoxaline derivatives can adopt an unexpected binding mode within the ligand-binding domain of the GluK1 receptor, offering insights for the design of new selective antagonists. nih.gov

Other Pharmacological Activities

The pharmacological profile of quinoxalinone derivatives is extensive, with research indicating a wide array of biological effects. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. imrpress.commayoclinic.org This broad spectrum of activity underscores the potential of the quinoxalinone scaffold as a privileged structure in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents targeting a variety of diseases. nih.gov

Anti-inflammatory and Analgesic Activity

Quinoxaline derivatives have been a subject of interest for their potential anti-inflammatory and analgesic properties. Studies on various aminoalcohol-based quinoxaline small molecules have demonstrated their capacity to mitigate inflammatory responses and pain. nih.govresearchgate.netscielo.br In preclinical models, certain quinoxaline derivatives have been shown to act on leukocyte migration and decrease the levels of pro-inflammatory cytokines such as interleukin (IL)-1β and tumor necrosis factor (TNF)-α. nih.govresearchgate.netscielo.br Furthermore, some derivatives have exhibited peripheral analgesic effects in acetic acid-induced writhing tests. nih.govresearchgate.netscielo.br

While direct studies on this compound are limited, the broader class of quinoxalinone derivatives has shown significant promise. For instance, various synthesized quinoxalinone derivatives have been screened for their in vitro and in vivo anti-inflammatory and analgesic activities. nih.gov These studies often utilize models such as carrageenan-induced paw edema in rats to assess anti-inflammatory effects and acetic acid-induced writhing in mice to evaluate analgesic potential. nih.gov The findings from these broader studies suggest that the quinoxalinone scaffold is a viable candidate for the development of new anti-inflammatory and analgesic agents.

Antithrombotic Activity

The potential of quinoxalinone derivatives as antithrombotic agents has also been explored. Research has identified certain quinoxalinone derivatives as potent inhibitors of thrombin and factor Xa, key enzymes in the coagulation cascade. researchgate.net This dual inhibition leads to significant antithrombotic activity in vitro, suggesting a potential therapeutic application in the prevention and treatment of thrombotic disorders. While specific data on this compound is not extensively detailed in the available literature, the established antithrombotic potential of the quinoxalinone core structure provides a strong rationale for further investigation into this specific compound and its derivatives.

Anxiolytic Activity

The anxiolytic potential of quinoxalinone derivatives has been investigated in several preclinical studies. Research on 6-nitro-2(1H)-quinoxalinone, a structurally related compound, demonstrated clear anxiolytic-like effects in animal models such as the elevated plus maze (EPM) and forced swim test (FST). scielo.br These studies indicate that the quinoxalinone scaffold can induce significant changes in affective behavior, leading to a reduction in anxiety-like responses. scielo.br Although direct evidence for the anxiolytic activity of this compound is not yet prominent, the positive findings for related compounds suggest that this is a promising area for future research.

Antiparasitic Activity (e.g., Anti-malarial, Antileishmanial, Antitrypanosomal)

The quinoxaline scaffold has been extensively studied for its antiparasitic properties, with various derivatives showing activity against a range of parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis.

Anti-malarial Activity: Numerous quinoline and quinoxaline derivatives have been synthesized and evaluated for their in vitro anti-malarial activity against Plasmodium falciparum, the parasite that causes the most severe form of malaria in humans. researchgate.netnih.gov Studies on enantiomerically pure amino-alcohol quinolines have shown them to be potent against various P. falciparum clones, including those with resistance to existing drugs. researchgate.netnih.gov While specific data for this compound is not extensively documented, the consistent anti-malarial activity observed across the broader quinoline and quinoxaline classes underscores the potential of this chemical family in the search for new anti-malarial agents.

Antileishmanial and Antitrypanosomal Activity: Quinoxaline derivatives have also demonstrated significant potential as agents against kinetoplastid parasites, including Leishmania and Trypanosoma species. Continuous research efforts have focused on the synthesis and evaluation of 2,3-disubstituted quinoxalines for their antileishmanial and antitrypanosomal properties. researchgate.net Certain 2-chloro-3-methylsulfoxylsulfonyl and 2-chloro-3-methylsulfinyl quinoxalines have been identified as particularly potent, with some derivatives showing greater activity than reference drugs. researchgate.net The broad-spectrum antiparasitic activity of the quinoxaline core suggests that this compound and its analogues could be valuable leads in the development of new treatments for these neglected tropical diseases.

Applications in Materials Science and Biosensing

Chemosensing and Biosensing Applications

The inherent fluorescence of the quinoxalin-2(1H)-one core makes it a valuable scaffold for the development of chemosensors and biosensors. unamur.be The photophysical properties of these compounds can be finely tuned by the introduction of various substituents, leading to probes that exhibit changes in their fluorescence intensity or wavelength in response to specific analytes or environmental conditions. researchgate.net

Derivatives of 7-Amino-2(1H)-quinoxalinone have been explored for their sensing capabilities. For instance, the solvatochromism of 7-aminoquinoxalin-2(1H)-one highlights its sensitivity to the polarity of its environment, a property that can be exploited in sensor design. researchgate.net Furthermore, quinoxalinone-based fluorescent probes have been successfully developed for the detection of biologically important molecules. One such probe demonstrated high selectivity for cysteine over other biothiols like homocysteine and glutathione, and was successfully applied to image cysteine in living cells and detect it in rat urine samples. nih.gov The detection mechanism in this case was confirmed to be a conjugate addition-addition-elimination reaction. nih.gov

Moreover, aminoquinoxaline derivatives have been investigated as dual colorimetric and fluorescent pH sensors for measurements in aqueous media. A water-soluble quinoxaline (B1680401) derivative with aminopropylamino substituents at the 6 and 7 positions was shown to exhibit shifts in both its absorption and emission bands in response to pH changes in acidic aqueous solutions. mdpi.com This dual response allows for both visual and instrumental detection of pH. mdpi.com

Applications in Organic Electronics (e.g., Electroluminescent Materials, Organic Semiconductors)

The quinoxalinone framework is recognized as a promising electron-withdrawing unit, making it a valuable component in the design of materials for organic electronics. nih.gov Quinoxaline-based materials have been investigated for their potential in organic light-emitting diodes (OLEDs) and as organic semiconductors.

Recent research has shown that the quinoxalinone system is a promising core for high-performance semiconductors. jmaterenvironsci.com Specifically, quinoxaline-based acceptors have been combined with various donor molecules to create alternating donor-acceptor oligomers for applications in organic field-effect transistors (OFETs). jmaterenvironsci.com Additionally, new 1H-pyrazolo[3,4-b]quinoxaline derivatives featuring N,N-dialkylamino electron-donating groups have been synthesized and shown to be highly efficient green-emitting dopants in electroluminescent devices. rsc.org These materials exhibit strong emission in the 520–540 nm range with near-unity fluorescence quantum yields in solution, leading to OLEDs with high efficiencies. rsc.org

Furthermore, quinoxaline-containing polyfluorenes have been synthesized and investigated for their electroluminescent properties, demonstrating stable blue emission. acs.org The incorporation of the quinoxaline unit can be used to optimize the light-emitting properties of these polymers. acs.org While direct applications of this compound in this area are not extensively documented, the broader success of quinoxalinone derivatives suggests its potential as a building block for novel organic electronic materials.

Dye-Sensitized Solar Cells (DSSC)

The electron-accepting nature of the quinoxaline moiety makes it an attractive component for organic dyes used in dye-sensitized solar cells (DSSCs). case.edu In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, and the D-π-A (donor-π-bridge-acceptor) architecture is a common design for these dyes.

Investigation of Optical and Photovoltaic Properties

Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been conducted on a series of novel organic D-π-A dyes based on quinoxalin-2(1H)-one for DSSC applications. jmaterenvironsci.comresearchgate.net In these designs, the quinoxalinone core acts as a π-spacer, conjugated to various electron donor groups and linked to an acceptor/anchoring group like 2-cyanoacrylic acid. jmaterenvironsci.com

These computational studies have shown that the HOMO and LUMO energy levels of these dyes can be tuned by altering the electron donor group, which is crucial for efficient electron injection into the semiconductor's conduction band and subsequent dye regeneration. jmaterenvironsci.com The calculated results for twelve different quinoxalinone-based dyes indicated that their HOMO and LUMO energy levels are suitable for effective electron injection and regeneration processes. jmaterenvironsci.com Key parameters related to the short-circuit current density (Jsc), such as light-harvesting efficiency (LHE) and injection driving force, have been analyzed, with some dyes showing promising electronic and optical properties for potential use as sensitizers for TiO2 nanocrystalline solar cells. jmaterenvironsci.com

Experimentally, novel quinoxaline-based organic sensitizers have been synthesized and have achieved power conversion efficiencies of up to 5.56%. nih.gov While specific studies focusing on dyes derived directly from this compound are limited, the existing research on related quinoxalinone structures strongly supports their potential in DSSC applications. case.edumdpi.com

Corrosion Inhibition Properties and Adsorption Characteristics

Quinoxaline derivatives have been extensively studied as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. Their efficacy is attributed to the presence of nitrogen atoms, the aromatic ring system, and other functional groups that can interact with the metal surface. The adsorption of these molecules on the metal surface forms a protective layer that impedes the corrosion process.

Research has shown that quinoxalinone derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The inhibition efficiency of these compounds generally increases with their concentration.

The adsorption of quinoxalinone derivatives on the surface of mild steel has been found to follow the Langmuir adsorption isotherm. This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorption can be influenced by the molecular structure of the inhibitor and the surrounding environment.

Below are tables summarizing the findings from studies on the corrosion inhibition performance of various quinoxalinone derivatives.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

|---|---|---|

| 3-(p-tolyl)-3,4-dihydroquinoxalin-2-(1H)-one (Q1) | 10-6 | - |

| 10-3 | 86.2 | |

| 3-(4-chlorophenyl)-4-methyl-3,4-dihydroquinoxalin-2-(1H)-one (Q2) | 10-6 | - |

| 10-3 | 92.5 |

| Inhibitor | Concentration (M) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) |

|---|---|---|---|

| Blank (1M HCl) | - | - | - |

| 3-(p-tolyl)-3,4-dihydroquinoxalin-2-(1H)-one (Q1) | 10-6 | - | - |

| 10-3 | - | - | |

| 3-(4-chlorophenyl)-4-methyl-3,4-dihydroquinoxalin-2-(1H)-one (Q2) | 10-6 | - | - |

| 10-3 | - | - |

Data for the electrochemical parameters table is qualitative based on the source indicating that Rct increases and Cdl decreases with inhibitor concentration, but specific values were not provided in the snippets.

Future Research Directions

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The synthesis of quinoxalinone derivatives is continuously evolving, with a growing emphasis on green and sustainable chemistry. mdpi.commtieat.org Future research will likely focus on developing novel synthetic routes to 7-Amino-2(1H)-quinoxalinone and its derivatives that are more efficient, cost-effective, and environmentally friendly.

Key areas of development include:

Green Chemistry Approaches: The use of eco-friendly solvents, such as water, and the development of catalyst-free reactions are crucial for sustainable synthesis. organic-chemistry.orgnih.gov Recent advancements in mechanochemical synthesis, which eliminates the need for solvents and heating, offer a promising avenue for the efficient and environmentally benign production of quinoxaline (B1680401) compounds. mdpi.com

Photoredox and Electrocatalytic Methods: Photoinduced and electrocatalytic functionalization of quinoxalin-2(1H)-ones are emerging as powerful tools for their modification. acs.orgresearchgate.net These methods often operate under mild conditions and can provide access to novel derivatives that are difficult to synthesize using traditional methods. organic-chemistry.orgrsc.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and product consistency. beilstein-journals.orguc.pt The application of flow chemistry to the synthesis of this compound could streamline its production and facilitate its use in large-scale applications.

| Synthetic Methodology | Key Advantages | Relevant Research Areas |

| Green Chemistry | Environmentally friendly, reduced waste, use of renewable resources. | Catalyst-free reactions, use of water as a solvent, mechanosynthesis. mdpi.comorganic-chemistry.orgnih.gov |

| Photoredox/Electrocatalysis | Mild reaction conditions, high functional group tolerance, access to novel chemical space. | C-H functionalization, arylation, alkylation, amination. organic-chemistry.orgacs.orgresearchgate.net |

| Flow Chemistry | Improved safety, scalability, process control, and automation. | Multi-step synthesis, reaction optimization, in-line analysis. beilstein-journals.orguc.pt |

Exploration of Undiscovered Biological Activities and Therapeutic Targets

While quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects, the full therapeutic potential of this compound remains to be explored. researchgate.netrsc.org Future research should aim to identify novel biological activities and therapeutic targets for this compound and its derivatives.

Potential areas of investigation include:

Antiviral Research: Quinoxaline derivatives have shown promise as antiviral agents against a range of viruses, including influenza and Epstein-Barr virus. nih.govnih.gov Further studies could explore the efficacy of this compound against emerging and re-emerging viral pathogens.

Antiparasitic Applications: The quinoxaline scaffold has been identified as a promising starting point for the development of new drugs against parasitic diseases like schistosomiasis. asm.orgasm.org Screening this compound and its analogues against a panel of parasitic organisms could reveal novel therapeutic leads.

Neurodegenerative Diseases: Given the diverse biological activities of quinoxalines, investigating their potential role in modulating pathways relevant to neurodegenerative diseases, such as protein aggregation and oxidative stress, could be a fruitful area of research.

Advanced Mechanistic Studies of Biological Interactions

A deeper understanding of how this compound interacts with its biological targets at a molecular level is crucial for its development as a therapeutic agent. Advanced mechanistic studies can provide valuable insights into its mode of action and guide the design of more potent and selective derivatives.

Future research in this area should involve:

Target Identification and Validation: Identifying the specific proteins or nucleic acids that this compound binds to is a critical first step. Proteomic approaches and other advanced techniques can be employed to uncover its molecular targets.

Structural Biology: X-ray crystallography and NMR spectroscopy can provide detailed three-dimensional structures of this compound in complex with its biological targets. This information is invaluable for understanding the key molecular interactions that govern its activity.

Biophysical Techniques: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between this compound and its targets.